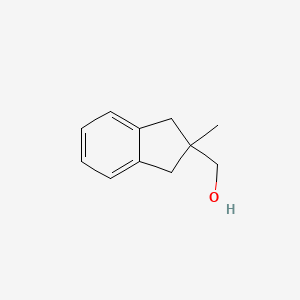

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

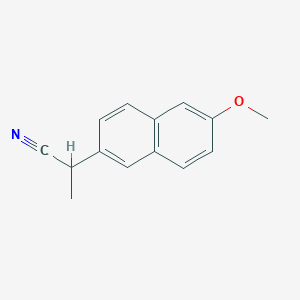

“(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol” is a chemical compound with the CAS Number: 73739-59-0 . It has a molecular weight of 162.23 and its IUPAC name is this compound . The compound is in powder form .

Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 50-52 degrees Celsius . It is stored at room temperature .Applications De Recherche Scientifique

Methanol as a Hydrogen Source and C1 Synthon

Methanol serves as a potential hydrogen source and C1 synthon, with significant applications in chemical synthesis and energy technologies. The utilization of methanol in organic synthesis, particularly through the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, demonstrates its central importance. This method, employing methanol as both a C1 synthon and H2 source, allows for the selective N-methylation of amines, yielding moderate to excellent results. The approach also supports the synthesis of pharmaceutical agents through late-stage functionalization, highlighting methanol's synthetic value (Naina Sarki et al., 2021).

Methanol in Industrial Biotechnology

Methanol's role extends to industrial biotechnology, where it is considered a valuable feedstock for methylotrophic bacteria. These bacteria are capable of converting methanol into single-cell protein, showcasing the feasibility of using methanol as an alternative carbon source for economically competitive bioprocesses. The advancements in genetic engineering of methylotrophic bacteria highlight the potential of methanol for the development of fine and bulk chemicals, offering an environmentally friendly alternative to petrochemical-based processes (J. Schrader et al., 2009).

Methanol for Specialty Chemicals Production

The engineering of biological pathways to convert methanol into specialty chemicals in Escherichia coli exemplifies the innovative use of methanol. By integrating a superior NAD-dependent methanol dehydrogenase and ribulose monophosphate pathway enzymes, researchers demonstrated the conversion of methanol into biomass components and specialty chemicals, such as the flavanone naringenin. This achievement marks a significant step towards the in vivo conversion of methanol into valuable products, presenting methanol as a versatile substrate for chemical production (W. B. Whitaker et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally related to amphetamine and has been shown to have significant effects on the central nervous system .

Mode of Action

Given its structural similarity to amphetamine, it may interact with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine .

Biochemical Pathways

Based on its structural similarity to amphetamine, it may influence the release, reuptake, and metabolism of certain neurotransmitters in the brain .

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Result of Action

Given its structural similarity to amphetamine, it may stimulate the release of certain neurotransmitters, inhibit their reuptake, and/or alter their metabolic breakdown, potentially leading to increased neurotransmitter activity in the brain .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially influence its stability and activity .

Propriétés

IUPAC Name |

(2-methyl-1,3-dihydroinden-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHDOAMHNLEBNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2707605.png)

![4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2707606.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2707608.png)

![3-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2707617.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea](/img/structure/B2707625.png)